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Compound of Interest

Compound Name: Perfluamine

Cat. No.: B110025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for
Perfluorotributylamine (PFTBA), a perfluorinated tertiary amine with the chemical formula
N(CaF9)s3. Due to the ambiguity of the term "Perfluamine,"” this document focuses on PFTBA, a
well-characterized and widely used perfluorinated compound. PFTBA serves as a pertinent
example for researchers, scientists, and drug development professionals working with
fluorinated molecules. It is notably used as a calibrant for mass spectrometry and as a
component in artificial blood and electronic coolants.[1][2] This guide details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring such spectra.

Chemical Structure and Properties

e |[UPAC Name: 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-
1-amine[3]

» Molecular Formula: C12F27N[3]
e Molecular Weight: 671.09 g/mol [3]

o CAS Number: 311-89-7[3]

Mass Spectrometry Data
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Perfluorotributylamine is a standard compound for tuning and calibrating mass spectrometers,
particularly for electron ionization (El) mode, due to its predictable fragmentation pattern.[1][4]

[5]

Key Mass Fragments

The electron ionization mass spectrum of PFTBA is characterized by a series of prominent
high-mass ions, making it an excellent calibrant for a wide mass range.

Relative Abundance

m/z _ Plausible Fragment
(Typical)

69 High CFs+

131 Moderate CsFs*

219 High CaFo™*

264 Moderate CsF1oN*

414 Low CsF1sN*

502 Low CoF20N*

671 Very Low / Absent [M]* (Molecular lon)

Data sourced from NIST Mass Spectrometry Data Center and other spectroscopic databases.

[3]41(6]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

A common method for analyzing PFTBA is through GC-MS.

o Sample Preparation: PFTBA s a liquid and can be dissolved in a suitable solvent like
methanol or methyl-tert-butyl ether if necessary, though direct injection is also common.[2][3]

e Gas Chromatography (GC):

o Injector: Typically set at a high temperature (e.g., 280°C).[5]
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o Carrier Gas: Helium is commonly used.
o Column: A non-polar or medium-polarity column is suitable.

o Oven Program: A temperature ramp is employed, for instance, starting at 60°C and
ramping up to 280°C.[5]

e Mass Spectrometry (MS):

o lonization Mode: Electron lonization (El) at 70 eV is standard.[5]

o Mass Analyzer: Quadrupole, ion trap, or high-resolution analyzers like FT-ICR can be
used.[5][7]

o Detector: An electron multiplier is used for ion detection.[5]

o Tuning: The instrument is tuned using the known fragmentation pattern of PFTBA itself.[5]

Infrared (IR) Spectroscopy Data

The IR spectrum of PFTBA is dominated by strong C-F bond stretching vibrations.

- - | : I

Wavenumber (cm~1) Intensity Assignment
~1300 - 1100 Very Strong C-F stretching modes
~750 - 650 Strong C-F bending modes

Note: Specific peak values can be found in spectral databases like the NIST WebBook.[38][9]

Experimental Protocol: Neat Liquid IR Spectroscopy

As PFTBA s a liquid at room temperature, its IR spectrum is conveniently measured "neat"
(undiluted).

o Sample Preparation: A single drop of PFTBA is placed directly onto an IR-transparent salt
plate (e.g., NaCl or KBr).[3][10] A second salt plate is placed on top to create a thin liquid
film.[10]
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e Instrument Setup:
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Spectral Range: Typically scanned from 4000 to 400 cm~1.[11]

o Background: A background spectrum of the clean salt plates is taken first for subtraction.
[11]

o Data Acquisition: The sample holder with the salt plates is placed in the IR beam path, and
the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.
[11]

o Alternative Method (ATR-FTIR): For viscous liquids or to simplify cleaning, Attenuated Total
Reflectance (ATR) is an excellent alternative. A drop of the sample is placed on the ATR
crystal (e.g., diamond or germanium), and the spectrum is recorded.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

For perfluorinated compounds like PFTBA, *°F NMR is the most informative NMR technique. H
NMR would only show signals from any hydrogen-containing impurities, and 13C NMR signals
are split by the attached fluorine atoms.

9F NMR Spectroscopy

The °F NMR spectrum of PFTBA shows distinct signals for each of the chemically non-
equivalent fluorine environments in the butyl chains. The chemical shifts are typically
referenced to CFCIs at 0.0 ppm.
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Approximate Chemical Shift

Assignment Multiplicity
(ppm)
~ 81 -CFs Triplet
~-121 -CF2- (alpha to N) Multiplet
~-124 -CF2- (beta to N) Multiplet
~-126 -CF2- (gamma to N) Multiplet

Note: Exact chemical shifts and coupling constants can vary with the solvent and spectrometer
frequency. Data is available on platforms like SpectraBase, though full access may require a
subscription.[13]

Experimental Protocol: *°F NMR Spectroscopy

Acquiring high-quality *°F NMR spectra requires consideration of the unique properties of the
19F nucleus.

o Sample Preparation: The PFTBA sample is dissolved in a deuterated solvent (e.g., CDCIs) in
a standard NMR tube.

e Instrument Setup:

o Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting
19F,

o Locking and Shimming: The spectrometer is locked onto the deuterium signal of the
solvent and shimmed as usual.

o Spectral Width: A very large spectral width (e.g., up to 500,000 Hz) should initially be used
for unknown compounds, as '°F chemical shifts span a wide range (over 500 ppm).[14]

o Transmitter Offset: The center of the spectrum (transmitter offset) should be set to an
estimated value for the compound class, or to 0 ppm if completely unknown.[14]

o Data Acquisition:
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o A standard pulse sequence for 1°F detection is used.
o If proton coupling is not desired, a proton decoupling sequence can be applied.

o The number of scans is adjusted based on the sample concentration.

e Processing: After Fourier transformation, the spectrum is phased and baseline corrected.
The chemical shifts are referenced, typically to an internal or external standard like CFCls.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a liquid sample like Perfluorotributylamine.
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Logical Workflow for Spectroscopic Analysis of PFTBA
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Caption: Workflow for PFTBA Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

This diagram shows a simplified, conceptual pathway of how Perfluorotributylamine might
fragment in an electron ionization mass spectrometer.
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Conceptual Fragmentation of PFTBA in MS
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Caption: Conceptual PFTBA Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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